3,5-Dibromo-2-methoxybenzamide
Overview
Description
3,5-Dibromo-2-methoxybenzamide is an organic compound with the molecular formula C8H7Br2NO2 and a molecular weight of 308.96 g/mol . This compound is characterized by the presence of two bromine atoms, a methoxy group, and an amide functional group attached to a benzene ring. It is primarily used in research settings, particularly in the field of proteomics .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the function of the target molecules .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects on cellular function .
Result of Action
Similar compounds have been known to induce changes in cellular function, potentially leading to therapeutic effects .
Action Environment
The action, efficacy, and stability of 3,5-Dibromo-2-methoxybenzamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature .
Biochemical Analysis
Biochemical Properties
3,5-Dibromo-2-methoxybenzamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as ADP-ribosyltransferase, which is involved in the post-translational modification of proteins . This interaction inhibits the enzyme’s activity, leading to changes in protein function and cellular processes. Additionally, this compound can bind to other biomolecules, including proteins and nucleic acids, affecting their stability and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in Bacillus subtilis, this compound inhibits cell division by targeting the FtsZ protein, leading to filamentation and cell lysis . This compound also affects the expression of genes involved in cell cycle regulation and stress response, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting their activity or altering their function . For example, its interaction with ADP-ribosyltransferase prevents the enzyme from modifying target proteins, leading to changes in cellular signaling and gene expression . Additionally, this compound can induce conformational changes in proteins, affecting their stability and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, including cytotoxicity and disruption of normal cellular processes . Studies in animal models have identified threshold doses at which the compound’s beneficial effects are maximized while minimizing toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . It has been shown to affect the metabolic flux of key metabolites, including those involved in energy production and biosynthesis . The compound’s interactions with enzymes such as ADP-ribosyltransferase and other metabolic regulators highlight its potential to modulate metabolic pathways and influence cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by factors such as its chemical properties, the presence of specific transporters, and the cellular environment .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in specific cellular compartments, including the nucleus and cytoplasm . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action . The subcellular distribution of this compound affects its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-methoxybenzamide typically involves the bromination of 2-methoxybenzamide. The process begins with the methoxylation of benzamide, followed by bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) with a base such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the amide group can be reduced to amines.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while oxidation can produce aldehydes or acids.
Scientific Research Applications
3,5-Dibromo-2-methoxybenzamide is used extensively in scientific research, particularly in:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
3,5-Dibromo-2-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.
3,5-Dibromo-4-methoxybenzamide: Similar structure but with the methoxy group at a different position.
Uniqueness: 3,5-Dibromo-2-methoxybenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research applications .
Properties
IUPAC Name |
3,5-dibromo-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBSMIREDHYMFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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